molecular formula C21H28N2O5S B7708288 N-(3,4-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide

N-(3,4-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide

Cat. No.: B7708288
M. Wt: 420.5 g/mol
InChI Key: MIRHVFNRNHMYER-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide, commonly known as DIPPA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. DIPPA is a sulfonamide derivative that has been shown to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of DIPPA involves its ability to inhibit specific enzymes involved in various physiological processes. Specifically, DIPPA has been shown to inhibit the activity of carbonic anhydrase enzymes, which play a role in the regulation of pH in the body. Additionally, DIPPA has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DIPPA has been shown to have various biochemical and physiological effects. Studies have shown that DIPPA can lower blood pressure by inhibiting the activity of carbonic anhydrase enzymes. Additionally, DIPPA has been shown to have anti-inflammatory effects by inhibiting the activity of histone deacetylases. DIPPA has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using DIPPA in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of specific physiological processes. Additionally, DIPPA has been shown to have low toxicity in animal studies, making it a potentially safe candidate for use in humans. However, one limitation of using DIPPA in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for the research and development of DIPPA. One area of research is the development of DIPPA derivatives with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential anti-cancer effects of DIPPA in vivo. Finally, additional research is needed to fully understand the mechanism of action of DIPPA and its potential applications in various fields.
Conclusion:
In conclusion, DIPPA is a promising chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. The synthesis of DIPPA involves a multi-step process, and it has been shown to exhibit promising pharmacological properties. DIPPA has been the subject of numerous scientific studies, and it has been shown to have potential applications as an anti-cancer agent, anti-inflammatory agent, and neuroprotective agent. While there are limitations to using DIPPA in lab experiments, there are several potential future directions for the research and development of DIPPA.

Synthesis Methods

The synthesis of DIPPA involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with nitroethane in the presence of a base to form 1-(3,4-dimethoxyphenyl)-2-nitropropene. The nitro group is then reduced to an amine using a reducing agent such as sodium borohydride. The resulting amine is then reacted with a sulfonyl chloride to form the final product, DIPPA.

Scientific Research Applications

DIPPA has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research for DIPPA is its use as a potential anti-cancer agent. Studies have shown that DIPPA inhibits the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. Additionally, DIPPA has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S/c1-15(2)14-22-29(25,26)18-9-5-16(6-10-18)7-12-21(24)23-17-8-11-19(27-3)20(13-17)28-4/h5-6,8-11,13,15,22H,7,12,14H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRHVFNRNHMYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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